BenchChemオンラインストアへようこそ!

Montbretin A

Enzyme Kinetics α-Amylase Inhibition Comparative Pharmacology

Montbretin A (MbA) is a high-affinity, competitive inhibitor of human pancreatic α-amylase (HPA) with a Ki of 8.1 nM and >197-fold selectivity over α-glucosidases. Unlike acarbose, MbA avoids α-glucosidase cross-reactivity, eliminating GI side effects common to dual inhibitors. This selectivity enables precise dissection of HPA-dependent post-prandial hyperglycemia pathways and gut microbiome interactions. Validated in ZDF rats with sustained glucose lowering at 7.5 mg/kg/day. Essential reference for benchmarking next-generation antidiabetic agents. Biosynthetic pathway elucidated for scalable supply.

Molecular Formula C53H64O33
Molecular Weight 1229.1 g/mol
Cat. No. B1261328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontbretin A
Synonymsmontbretin A
Molecular FormulaC53H64O33
Molecular Weight1229.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O
InChIInChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1
InChIKeyFHVDXUPJFGRQLV-OWPXYNISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montbretin A: A Potent and Selective Human Pancreatic α-Amylase Inhibitor for Targeted Glycemic Control Research


Montbretin A (MbA) is a complex acylated flavonol glycoside naturally occurring in the corms of Crocosmia × crocosmiiflora [1]. It functions as a high-affinity, competitive inhibitor of human pancreatic α-amylase (HPA), exhibiting a dissociation constant (Ki) in the low nanomolar range (8–8.1 nM) [2]. Distinguished by its novel glycosidase inhibition motif involving internal π-stacking between myricetin and caffeic acid moieties, MbA presents a unique mechanism of action [2]. This compound is currently under development as a therapeutic candidate for type 2 diabetes and obesity, with a primary focus on reducing post-prandial hyperglycemia through selective modulation of starch digestion [3].

Why Montbretin A Cannot Be Interchanged with Generic α-Amylase or α-Glucosidase Inhibitors


Substitution of Montbretin A with clinically established α-glucosidase inhibitors like acarbose or miglitol is not scientifically justified due to fundamental differences in target selectivity and the resulting side effect profiles. While acarbose exhibits broad-spectrum inhibition of both α-amylases and α-glucosidases, Montbretin A demonstrates pronounced specificity for human pancreatic α-amylase (HPA) [1]. This lack of cross-reactivity against α-glucosidases is critical, as the inhibition of intestinal α-glucosidases is directly linked to undesirable gastrointestinal effects such as flatulence and diarrhea, a common issue with acarbose therapy [2]. Furthermore, even within the α-amylase inhibitor class, alternative flavonoids like myricetin show vastly inferior potency, with IC50 values exceeding 10 µM (human salivary α-amylase) or 380 µM (porcine pancreatic α-amylase), compared to MbA's nanomolar Ki [3]. Generic substitution therefore fails on both selectivity and potency grounds.

Quantitative Evidence for Montbretin A Differentiation: Potency, Selectivity, and Efficacy Data


Comparative Enzyme Inhibition Potency: Montbretin A vs. Acarbose and Myricetin

Montbretin A is a significantly more potent inhibitor of human pancreatic α-amylase (HPA) than the clinically used drug acarbose or the related flavonoid myricetin. MbA acts as a competitive inhibitor with a Ki of 8.1 nM against HPA [1]. In contrast, acarbose inhibits human salivary α-amylase with an IC50 of approximately 1,000 nM (1 µM) [2]. Myricetin, a core structural component of MbA, demonstrates even weaker inhibition, with an IC50 of 380,000 nM (380 µM) against porcine pancreatic α-amylase and an IC50 >9,000 nM (9 µM) against human salivary α-amylase [2]. This represents a >100-fold improvement in potency for MbA over acarbose and a >47,000-fold improvement over myricetin.

Enzyme Kinetics α-Amylase Inhibition Comparative Pharmacology

Target Selectivity: Montbretin A Specificity for α-Amylase Over α-Glucosidases

Montbretin A demonstrates high specificity for human pancreatic α-amylase (HPA) over other glycosidases, a critical differentiator from broad-spectrum inhibitors like acarbose. While acarbose inhibits both α-amylases and α-glucosidases, MbA's selectivity is reflected in its Ki values: 8.1 nM for HPA versus 1,600 nM for B. fibrisolvens amylase B, a >197-fold difference [1]. This specificity translates to a reduced impact on gut microbiota, as demonstrated in ex vivo studies where MbA slowed the growth of only one gut bacterial species compared to acarbose, which inhibited the metabolism of four distinct species [2]. This selective profile is attributed to a novel inhibition motif revealed by X-ray crystallography, involving internal π-stacking interactions between myricetin and caffeic acid moieties that organize ring hydroxyls for optimal hydrogen bonding to HPA catalytic residues D197 and E233 [3].

Enzyme Selectivity Glycosidase Profiling Side Effect Mitigation

In Vivo Glucose-Lowering Efficacy and Durability in a Diabetic Rat Model: Montbretin A vs. Acarbose

In a 49-day chronic oral administration study using Zucker Diabetic Fatty (ZDF) rats, an established model of type 2 diabetes, Montbretin A demonstrated superior and more durable glucose-lowering efficacy compared to acarbose. Rats treated with MbA (7.5 mg/kg/day) showed significantly lower plasma glucose levels, an effect that was sustained throughout the 49-day study period (Day 49 fed glucose: 12.1 ± 1.2 mM) [1]. In contrast, the glucose-lowering effect of acarbose (10 mg/kg/day) was transient, with plasma glucose levels returning toward baseline by the study endpoint (Day 49 fed glucose: 20.6 ± 1.3 mM) [1]. Notably, this superior and sustained efficacy was achieved with a 25% lower dose of MbA compared to acarbose.

In Vivo Pharmacology Diabetes Model Chronic Efficacy

Structure-Activity Relationship: Molecular Determinants of High-Affinity Binding

The high potency of Montbretin A is underpinned by a novel binding motif, and subtle structural changes drastically reduce activity. MbA (Ki = 1.3–8.1 nM) is significantly more potent than its natural analog Montbretin B, which lacks a single hydroxyl group on the cinnamic acid moiety [1]. This hydroxyl is responsible for the tight binding of MbA. Simplified synthetic analogues of MbA, while still retaining nanomolar affinity (Ki = 60 and 70 nM), exhibit a 7- to 8-fold reduction in potency compared to the parent compound [2]. This demonstrates that the full glycosylation pattern and spatial arrangement of MbA are critical for achieving maximal HPA inhibition. X-ray crystallography has confirmed that the high affinity is due to a unique binding mode wherein internal π-stacking interactions between the myricetin and caffeic acid moieties pre-organize the molecule for optimal hydrogen bonding with key catalytic residues [3].

Structure-Activity Relationship Medicinal Chemistry Analog Development

Biosynthetic Pathway Elucidation and Heterologous Production Potential

A key differentiator for the long-term procurement and development of Montbretin A is the complete elucidation of its biosynthetic pathway, which enables scalable production via metabolic engineering. The entire pathway, from the flavonol precursor myricetin to the fully glycosylated and acylated MbA molecule, has been mapped and functionally characterized [1]. This includes the identification and characterization of the final two UDP-glycosyltransferases, CcUGT4 and CcUGT5, which are responsible for constructing the critical disaccharide moiety [1]. In contrast, many other plant-derived natural products with promising bioactivity are not development candidates due to the unsolved problem of supply, which relies on low-yield extraction from native sources. The knowledge of the complete MbA pathway has already enabled the successful reconstruction of MbA biosynthesis in the heterologous host Nicotiana benthamiana, providing a proof-of-concept for sustainable, fermentation-like production [2].

Metabolic Engineering Biosynthesis Supply Chain

High-Value Research and Industrial Application Scenarios for Montbretin A


Investigating the Specific Role of Pancreatic α-Amylase in Post-Prandial Glycemia and Gut Microbiome Modulation

Researchers studying the specific contribution of pancreatic α-amylase (as opposed to α-glucosidases) to post-prandial hyperglycemia can utilize Montbretin A as a highly selective chemical probe. Unlike acarbose, which has a dual inhibitory action, MbA's >197-fold selectivity for HPA [1] allows for the precise dissection of HPA-dependent pathways. Furthermore, the ex vivo data showing MbA's reduced impact on gut bacterial metabolism [2] make it an ideal tool for investigating the relationship between targeted amylase inhibition and the maintenance of a healthy gut microbiome, a critical area for understanding and mitigating gastrointestinal side effects of current therapies [3].

Benchmarking Novel α-Amylase Inhibitors in Enzyme Kinetics and In Vivo Efficacy Studies

For medicinal chemists and pharmacologists developing next-generation antidiabetic agents, Montbretin A serves as a high-affinity, selective reference compound for benchmarking. Its well-characterized enzyme kinetics (Ki = 8.1 nM) [1] and validated in vivo efficacy and durability in the ZDF rat model (sustained glucose lowering at 7.5 mg/kg/day) [4] provide a robust and quantitative baseline for comparative analysis of new chemical entities. Using MbA as a comparator ensures that novel inhibitors are evaluated against a compound with proven, data-backed advantages in both potency and target selectivity.

Developing and Validating Metabolic Engineering Platforms for Complex Flavonoid Glycosides

Biotechnology firms and academic labs focused on the production of high-value plant natural products can leverage Montbretin A as a key substrate and target molecule for platform development. The complete elucidation of its biosynthetic pathway, including the specific roles of UDP-glycosyltransferases CcUGT4 and CcUGT5 [5], provides a detailed genetic blueprint. The successful reconstitution of this pathway in Nicotiana benthamiana [5] validates the use of MbA for optimizing heterologous expression systems, enzyme engineering, and fermentation processes aimed at producing complex, bioactive glycosylated flavonoids that are otherwise inaccessible from natural sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montbretin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.